molecular formula C17H20O2S2 B11525204 2,2'-(Propane-2,2-diyldisulfanediyl)bis(4-methylphenol)

2,2'-(Propane-2,2-diyldisulfanediyl)bis(4-methylphenol)

Cat. No.: B11525204
M. Wt: 320.5 g/mol
InChI Key: WZWSIVGGFRVGRH-UHFFFAOYSA-N
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Description

2,2’-(Propane-2,2-diyldisulfanediyl)bis(4-methylphenol) is an organic compound characterized by the presence of two phenolic groups connected by a propane-2,2-diyldisulfanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-2,2-diyldisulfanediyl)bis(4-methylphenol) typically involves the reaction of 4-methylphenol with a suitable disulfide precursor under controlled conditions. One common method involves the use of 2,2’-dithiobis(4-methylphenol) as a starting material, which undergoes a reaction with propane-2,2-diyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(Propane-2,2-diyldisulfanediyl)bis(4-methylphenol) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-2,2-diyldisulfanediyl)bis(4-methylphenol) can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to form quinones.

    Reduction: The disulfide bridge can be reduced to thiols.

    Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones are formed as major products.

    Reduction: Thiols are produced from the reduction of the disulfide bridge.

    Substitution: Halogenated or nitrated phenols are typical products of substitution reactions.

Scientific Research Applications

2,2’-(Propane-2,2-diyldisulfanediyl)bis(4-methylphenol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Industry: The compound is used in the production of polymers, resins, and other materials due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 2,2’-(Propane-2,2-diyldisulfanediyl)bis(4-methylphenol) involves its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The disulfide bridge can also undergo redox cycling, contributing to the compound’s overall antioxidant activity. Molecular targets include reactive oxygen species and various enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(4-methylphenol): Similar structure but lacks the propane-2,2-diyl bridge.

    4,4’-Methylenebis(2,6-di-tert-butylphenol): Contains a methylene bridge instead of a disulfide bridge.

    Bisphenol A: Contains two phenolic groups connected by a methylene bridge, widely used in polymer production.

Uniqueness

2,2’-(Propane-2,2-diyldisulfanediyl)bis(4-methylphenol) is unique due to its disulfide bridge, which imparts distinct redox properties and enhances its antioxidant activity compared to similar compounds. This makes it particularly valuable in applications requiring oxidative stability and protection.

Properties

Molecular Formula

C17H20O2S2

Molecular Weight

320.5 g/mol

IUPAC Name

2-[2-(2-hydroxy-5-methylphenyl)sulfanylpropan-2-ylsulfanyl]-4-methylphenol

InChI

InChI=1S/C17H20O2S2/c1-11-5-7-13(18)15(9-11)20-17(3,4)21-16-10-12(2)6-8-14(16)19/h5-10,18-19H,1-4H3

InChI Key

WZWSIVGGFRVGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)SC(C)(C)SC2=C(C=CC(=C2)C)O

Origin of Product

United States

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